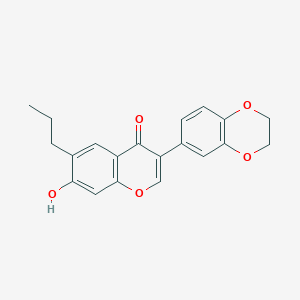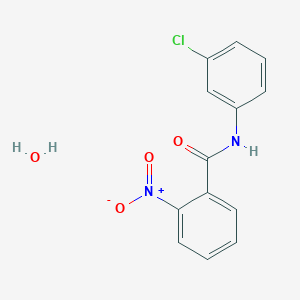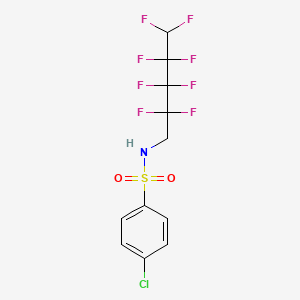
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a benzodioxin ring fused to a chromen-4-one core, with additional hydroxy and propyl substituents. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxin ring: This can be achieved by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Construction of the chromen-4-one core: This involves the condensation of salicylaldehyde derivatives with β-ketoesters in the presence of acid catalysts.
Introduction of the propyl group: This can be done through alkylation reactions using propyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The chromen-4-one core can be reduced to the corresponding chromanol using reducing agents like sodium borohydride.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-oxo-6-propyl-4H-chromen-4-one.
Reduction: Formation of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propylchromanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer activity: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one: Lacks the propyl group, which may affect its biological activity.
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-6-propyl-4H-chromen-4-one: Contains a methoxy group instead of a hydroxy group, which may alter its reactivity and mechanism of action.
Uniqueness
The presence of both the hydroxy and propyl groups in 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C20H18O5 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propylchromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-2-3-13-8-14-18(10-16(13)21)25-11-15(20(14)22)12-4-5-17-19(9-12)24-7-6-23-17/h4-5,8-11,21H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
CKOAZRUDFDRXFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11992245.png)





![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992284.png)
![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)





![diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11992348.png)
